4-[(4-fluorophenyl)methyl]piperidin-4-ol
Description
4-[(4-Fluorophenyl)methyl]piperidin-4-ol is a piperidine derivative featuring a fluorophenylmethyl substituent at the 4-position of the piperidine ring, with a hydroxyl group at the same position. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. Piperidine derivatives are widely explored for their bioactivity, particularly in neurological and metabolic disorders, due to their ability to interact with receptors such as dopamine D2 and serotonin receptors .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 |
InChI Key |
XNOZKVAOXOLUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
Protection of Piperidinone :
-
Grignard Addition :
-
Deprotection :
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Protection | BOC anhydride, CH₂Cl₂, RT, 2 h | >90 | |
| Grignard Addition | 4-Fluorobenzyl MgBr, THF, reflux, 3 h | 75–85 | |
| Deprotection | HCl (4M), dioxane, RT, 1 h | 90 |
Hydrogenation of Tetrahydropyridine Derivatives
Hydrogenation is employed to reduce unsaturated intermediates to saturated piperidine derivatives. This method is particularly effective when the hydroxyl group is introduced prior to ring saturation.
Reaction Steps
-
Synthesis of Tetrahydropyridine Intermediate :
-
Hydrogenation :
-
Deprotection (if applicable) :
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tetrahydropyridine Synthesis | Friedel-Crafts alkylation, AlCl₃, benzene | 70–80 | |
| Hydrogenation | Pd(OH)₂, MeOH, 200 psi H₂, 48 h | 94 | |
| Deprotection | H₂, Pd/C, EtOH, RT, 12 h | 95 |
Reductive Amination
This method involves the formation of an imine intermediate, followed by its reduction to the secondary amine. While less direct, it offers a pathway for introducing substituents to the piperidine core.
Reaction Steps
Limitations
-
Low Yield : Competing side reactions (e.g., over-reduction) reduce efficiency.
-
Impurity Control : Requires stringent purification (e.g., HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Grignard Reaction | High regioselectivity, scalable | Requires BOC protection | 75–85 |
| Hydrogenation | Mild conditions, retains functional groups | Limited to pre-saturated intermediates | 94 |
| Reductive Amination | Simple reagents, avoids protection steps | Low yield, side reactions | 60–70 |
Industrial-Scale Production Considerations
For large-scale synthesis, the Grignard reaction and hydrogenation methods are preferred due to their scalability and cost-effectiveness. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the benzyl ring .
Scientific Research Applications
4-[(4-fluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor in enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Structural Variations and Pharmacological Targets
The table below summarizes key structural analogues and their pharmacological profiles:
Key Observations
Conversely, iodine in compound 6 improves receptor binding affinity due to its larger atomic radius and polarizability . Aromatic Systems: Indole- and benzofuran-containing derivatives (e.g., compound 6) exhibit higher dopamine D2 receptor affinity compared to the fluorophenylmethyl scaffold, emphasizing the role of heteroaromatic π-π interactions in receptor binding .
Functional Group Modifications: Hydroxyl vs. Methanol Groups: Methanol derivatives (e.g., compound 7) show enhanced antimicrobial activity, likely due to increased hydrogen-bonding capacity . Amino vs. Methyl Linkages: Replacing the methyl group with an amino linker (e.g., 4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol) improves aqueous solubility, which may optimize pharmacokinetics .
Selectivity Profiles :
- Compound 6 demonstrates >100-fold selectivity for D2 over D3 receptors, whereas L-741,626 lacks explicit D3 data but shows high D2 potency. The absence of heteroaromatic moieties in 4-[(4-fluorophenyl)methyl]piperidin-4-ol suggests lower intrinsic receptor selectivity .
Physicochemical Properties
- LogP and Solubility: The fluorophenylmethyl group in the parent compound contributes to moderate lipophilicity (predicted LogP ~2.1), whereas methanol derivatives (e.g., compound 7) have higher LogP (~3.5) due to the benzyl alcohol moiety . Amino-substituted analogues (e.g., 4-{[(4-fluorophenyl)amino]methyl}piperidin-4-ol) exhibit improved solubility in polar solvents, critical for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(4-fluorophenyl)methyl]piperidin-4-ol, and how can yield/purity be improved?
- Methodology :
- Multi-step synthesis : Start with piperidine derivatives and fluorinated aromatic precursors. Use coupling agents (e.g., DCC) for amide bond formation and sodium borohydride for reduction steps. Optimize solvent selection (e.g., ethanol or dichloromethane) and catalysts (e.g., Pd/C for hydrogenation) .
- Green chemistry : Replace traditional solvents with deep eutectic solvents (DES) to reduce environmental impact. Monitor reaction progress via TLC or HPLC to adjust conditions (temperature, time) .
- Computational prediction : Leverage quantum chemical calculations (e.g., DFT) and AI-driven tools (e.g., ICReDD’s reaction path search) to predict feasible routes and reduce trial-and-error experimentation .
- Key Data :
| Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Yield | 60-70% | 75-85% |
| Purity (HPLC) | ≥95% | ≥98% |
| Reaction Time | 24-48 hrs | 12-24 hrs |
Q. Which analytical techniques are critical for characterizing 4-[(4-fluorophenyl)methyl]piperidin-4-ol?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm the piperidine ring substitution pattern and fluorine presence. F NMR can verify fluorophenyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation. Fragmentation patterns help identify structural isomers .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions in the solid state .
- Example Workflow :
- Purify via column chromatography.
- Record NMR in DMSO-d6 or CDCl3.
- Cross-validate with IR spectroscopy for hydroxyl (-OH) and C-F stretches (~1250 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace fluorine with Cl, CH3, or NO2) and assess impacts on biological activity. Use Suzuki-Miyaura coupling for aryl group diversification .
- Computational docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like dopamine transporters (DAT) or serotonin receptors .
- In vitro assays : Compare analogs in receptor-binding assays (e.g., radioligand displacement) and functional screens (e.g., cAMP modulation) .
- Case Study :
| Derivative | DAT IC50 (nM) | LogP |
|---|---|---|
| Parent compound | 120 | 2.1 |
| 4-Chlorophenyl analog | 85 | 2.8 |
| 4-Nitrophenyl analog | 220 | 1.9 |
Q. What strategies resolve contradictions in reported biological activity data (e.g., neuroprotective vs. neurotoxic effects)?
- Methodology :
- Dose-response studies : Test across a wide concentration range (nM to mM) to identify therapeutic windows. Use SH-SY5Y neuronal cells for neuroactivity profiling .
- Target deconvolution : Apply CRISPR-Cas9 knockout or siRNA silencing to identify critical pathways (e.g., MAPK/ERK) .
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply machine learning (e.g., random forests) to identify confounding variables (e.g., assay conditions) .
Q. How can pharmacokinetic properties (e.g., BBB penetration) be experimentally profiled?
- Methodology :
- In vitro models : Use Caco-2 cell monolayers to assess intestinal permeability and MDCK-MDR1 cells for blood-brain barrier (BBB) penetration potential .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- In vivo PK : Administer to rodents and measure plasma/tissue concentrations over time. Calculate AUC, , and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
